molecular formula C20H21N7O5 B1664510 10-Deazaaminopterin CAS No. 52454-37-2

10-Deazaaminopterin

Número de catálogo: B1664510
Número CAS: 52454-37-2
Peso molecular: 439.4 g/mol
Clave InChI: LGFLRHWJJKLPCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNF-PF-173, también conocido como 10-Deazaaminopterina, es un compuesto químico que ha llamado la atención en la investigación científica debido a sus posibles aplicaciones en varios campos. Es un derivado de la aminopterina y es conocido por su función como antagonista del folato. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertos tipos de cáncer e infecciones parasitarias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GNF-PF-173 implica varios pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de ácidos y bases fuertes, así como altas temperaturas para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de GNF-PF-173 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores a gran escala, control preciso de la temperatura y técnicas de purificación eficientes, como cristalización y cromatografía .

Análisis De Reacciones Químicas

Dihydrofolate Reductase (DHFR) Inhibition

10-Deazaaminopterin inhibits DHFR with Ki = 4.82 pM (vs. methotrexate’s 3.4 pM) . Structural modifications alter potency:

  • 10-Ethyl-5-methyl-5,10-dideazaaminopterin : Reduced activity (Ki = 100 pM) .

  • Polyglutamation : Tetraglutamate derivatives show 138-fold higher TMPS inhibition vs. parent compound .

Thymidylate Synthase (TMPS) Inhibition

Inhibition modes vary by derivative:

CompoundInhibition TypeKi (μM)
This compoundNoncompetitive220
10-Ethyl-10-deazaaminopterinCompetitive410
This compound-tetraglutamateMixed-type1.6
Data from human leukemia enzyme assays .

Decarboxylation & Purification

  • Thermal decarboxylation : Conducted in DMF (80–85°C) or DMSO (60–65°C) to eliminate intermediates .

  • Crystallization : Polymorphic Form SL (10-propargyl derivative) achieved via acetone/DMSO solvent systems; characterized by XRD, DSC, and SEM .

Scale-Up Challenges

  • Early syntheses required 12-step protocols with low yields .

  • Modern routes reduce steps to 5–7 reactions with >75% yields in critical steps .

Mechanistic Insights

  • Transport advantages : 10-Alkyl derivatives exhibit improved cellular uptake due to increased lipophilicity .

  • Polyglutamate synergy : Glutamate chain elongation enhances enzyme binding via electrostatic interactions .

Aplicaciones Científicas De Investigación

10-Deazaaminopterin and its derivatives, such as 10-propargyl-10-deazaaminopterin (PDX), have been investigated for their applications in treating rheumatoid arthritis and cancer . These compounds function as antifolates .

Scientific Research Applications

Cancer Treatment:

  • Non-Small Cell Lung Cancer (NSCLC): PDX has demonstrated efficacy in NSCLC treatment. A Phase II trial showed that some patients experienced major objective responses with a median survival of 13.5 months .
  • Lymphoma: 10-propargyl-10-deazaaminopterin can be used to treat lymphomas, including Non-Hodgkin's Lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, Hodgkin's Disease, Burkitt's Lymphoma, cutaneous T cell lymphoma, and primary central nervous system lymphoma .
  • Method for assessing sensitivity of a lymphoma: The present invention also provides a method for assessing sensitivity of a lymphoma to treatment with 10-propargyl-lO-deazaaminopterin comprising the steps of (a) obtaining a sample of the lymphoma; (b) determining the amount of reduced folate carrier- 1 enzyme (RFC-1) expressed by the sample, wherein a higher level of expressed RFC-1 is indicative of greater sensitivity to 10-propargyl-lO-deazaaminopterin; and (c) generating a report of the sensitivity of the sample to 10-propargyl- 10- deazaaminopterin .
  • Other Cancers: Studies are evaluating PDX in combination with other chemotherapeutic agents for efficacy in treating other cancers . PDX with platinum-based chemotherapeutic agents has been shown to be effective against mesothelioma .

Rheumatoid Arthritis (RA) Treatment:

  • Efficacy: this compound has comparable benefits to methotrexate (MTX) in treating RA .
  • Safety: this compound has a similar safety profile to methotrexate for RA treatment .

Pharmacokinetics and Combination Therapies:

  • Increased Uptake: PDX has superior antitumor efficacy, likely from increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation .
  • Combination with Probenecid: Co-administration of PDX and probenecid enhances the efficacy of PDX against human solid tumors in vivo .
  • Gemcitabine, also referred to as l-(2',2 , -difluoro- ⁇ -D-arabinofuranosyl) cytosine or 2',2'-difluorodeoxycytidine, is a known compound that belongs to the group of medicines called antimetabolites, and can be used in combination therapies .

Clinical Trial Data

NSCLC Phase II Trial:

OutcomeResult
Objective Response Rate10% (95% confidence interval 3-25)
Stable Disease31%
Median Survival13.5 months
1-Year Survival Rate56%
2-Year Survival Rate36%
Grade 4 Stomatitis5%
Grade 3 Stomatitis15%
MyelosuppressionNo clinically significant myelosuppression
CorrelationAUC correlated with mucositis grade; trend with folate transporter expression

RA Clinical Trial:

ParameterResult
Clinical ImprovementSignificant improvement in all measured clinical parameters observed
TolerabilityDrugs were well-tolerated
Side EffectsOnly one patient (this compound) withdrew due to side effects
Safety and Efficacy10-DAM appears to be as beneficial and as safe as MTX for RA treatment

Preclinical Studies and Synthesis

  • PDX can be synthesized using the method disclosed in the DeGraw paper or in Example 7 of US Patent No. 5,354,751 .
  • A method for preparing 10-propargyl-10-dAM is shown in FIG 4 .
<!-- I have looked for case studies, but none are provided in the search results. -->

Mecanismo De Acción

El mecanismo de acción de GNF-PF-173 implica su función como antagonista del folato. Inhibe la enzima dihidrofolato reductasa, que es esencial para la síntesis de tetrahidrofolato. Esta inhibición interrumpe la síntesis de nucleótidos, lo que lleva a la inhibición de la síntesis de ADN y la división celular. Este mecanismo es particularmente efectivo en células que se dividen rápidamente, como las células cancerosas y ciertos parásitos .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

GNF-PF-173 es único en su estructura y mecanismo de acción específico. A diferencia de otros antagonistas del folato, tiene una modificación de deaza, que mejora su afinidad de unión y especificidad por la dihidrofolato reductasa. Esto lo convierte en un potente inhibidor con posibles ventajas en términos de eficacia y seguridad .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 10-Deazaaminopterin and its analogs?

The synthesis of this compound involves replacing the glutamate moiety with non-polyglutamylatable analogs (e.g., γ-methyleneglutamate or β-hydroxyglutamate) to enhance antifolate activity. A critical step is the preservation of the pteridine core structure while modifying substituents to optimize binding to dihydrofolate reductase (DHFR). Researchers should validate purity via HPLC and confirm structural integrity using NMR and mass spectrometry. For example, Taylor and Ray (1988) developed a streamlined synthesis route using reductive amination and regioselective substitutions to generate this compound derivatives .

Q. How does this compound inhibit DHFR, and what experimental models are used to validate this mechanism?

this compound competitively inhibits DHFR by mimicking folate binding, disrupting nucleotide synthesis. In vitro validation typically uses human tumor cell lines (e.g., leukemia or breast cancer models) to measure IC₅₀ values. Researchers should pair enzyme activity assays (e.g., spectrophotometric monitoring of NADPH oxidation) with cellular proliferation assays. Notably, Sirotnak et al. (1984) demonstrated enhanced efficacy in xenograft models by comparing tumor regression rates between this compound and methotrexate .

Q. What in vitro and in vivo models are appropriate for assessing this compound’s antimalarial activity?

The Plasmodium falciparum strains 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) are standard for evaluating antimalarial potency. Experiments should include dose-response curves (e.g., 0.011–1.25 µM concentration ranges) and measure parasite viability via lactate dehydrogenase activity. For in vivo validation, murine malaria models (e.g., Plasmodium berghei-infected mice) are used, with parasitemia reduction and survival rates as endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different Plasmodium strains?

Discrepancies in IC₅₀ values (e.g., 0.011 µM in 3D7 vs. 0.742 µM in W2 ) may arise from strain-specific genetic variations (e.g., DHFR mutations or transporter expression). To address this, perform comparative genomic analysis of target enzymes and use CRISPR-edited parasite lines to isolate resistance mechanisms. Additionally, test synergism with other antifolates (e.g., sulfadoxine) to overcome resistance.

Q. What methodologies are recommended for analyzing this compound’s synergistic effects with antiviral agents like remdesivir?

Synergy studies require dose-matrix experiments (e.g., 3D concentration-response grids) and quantification via Loewe additivity or Bliss independence models. For example, this compound combined with remdesivir showed enhanced SARS-CoV-2 inhibition in Vero E6 cells, shifting EC₅₀ from 12 µM to 1.6 µM . Include cytotoxicity controls (e.g., primary human lymphocytes) to differentiate antiviral activity from off-target effects.

Q. How can in silico modeling improve the design of this compound derivatives with higher selectivity?

Molecular docking (e.g., AutoDock Vina) against DHFR structures (PDB: 1U72) can predict binding affinities and guide substitutions at the N10 or C7 positions. Machine learning models trained on cytotoxicity datasets (e.g., ChEMBL) can prioritize analogs with optimal therapeutic indices. Validate predictions using isogenic cell lines overexpressing DHFR to confirm target specificity .

Q. What strategies mitigate this compound’s immunosuppressive risks in antiviral or anticancer therapies?

Co-administration with immunostimulants (e.g., checkpoint inhibitors) or intermittent dosing schedules can reduce lymphotoxicity. Preclinical studies should monitor CD4+/CD8+ T-cell counts and cytokine profiles (e.g., IL-2, IFN-γ) in treated animal models. For example, phase I trials of pralatrexate (a related antifolate) used adaptive dosing to balance efficacy and immune suppression .

Q. Methodological Guidelines

  • Experimental Design : Include positive controls (e.g., methotrexate for DHFR inhibition) and account for batch-to-batch variability in compound synthesis .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and assess statistical significance via ANOVA with post-hoc tests .
  • Reporting Standards : Follow the "Discussion" section framework from Truman State University, emphasizing data limitations (e.g., in vitro-to-in vivo translatability) and reproducibility metrics .

Propiedades

IUPAC Name

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLRHWJJKLPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52454-37-2
Record name NSC311469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13289470
10-Deazaaminopterin
Reactant of Route 2
10-Deazaaminopterin
Reactant of Route 3
10-Deazaaminopterin
Reactant of Route 4
10-Deazaaminopterin
Reactant of Route 5
10-Deazaaminopterin
Reactant of Route 6
10-Deazaaminopterin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.